molecular formula C11H7ClFN B13646768 3-(4-Chloro-3-fluorophenyl)pyridine

3-(4-Chloro-3-fluorophenyl)pyridine

Cat. No.: B13646768
M. Wt: 207.63 g/mol
InChI Key: VXFIZPDCMLLHCT-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)pyridine is a heterocyclic aromatic compound that contains both a pyridine ring and a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process involves the use of organoboron reagents and palladium catalysts under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Chloro-3-fluorophenyl)pyridine include other fluorinated and chlorinated pyridines, such as:

  • 2-Fluoropyridine
  • 4-Chloropyridine
  • 3,5-Dichloropyridine

Uniqueness

The unique combination of chlorine and fluorine atoms on the phenyl ring of this compound imparts distinct chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7ClFN/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H

InChI Key

VXFIZPDCMLLHCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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